molecular formula C20H18N4O5S B2702295 N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-2-methyl-3-nitrobenzamide CAS No. 946356-34-9

N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-2-methyl-3-nitrobenzamide

Cat. No.: B2702295
CAS No.: 946356-34-9
M. Wt: 426.45
InChI Key: UMXXLMRPYAACEV-UHFFFAOYSA-N
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Description

N-{3-[6-(Ethanesulfonyl)pyridazin-3-yl]phenyl}-2-methyl-3-nitrobenzamide is a high-purity, synthetic small molecule designed for research applications in medicinal chemistry and drug discovery. This compound features a benzamide core, substituted with a 2-methyl-3-nitro group, linked to a 6-(ethanesulfonyl)pyridazine moiety via a phenyl bridge. This structure incorporates key functional groups, including a strongly electron-withdrawing nitro group and a polar sulfonyl group, which are known to be critical for interactions with biological targets . The molecular formula is C20H18N4O5S, with a molecular weight of 426.45 g/mol.Researchers value this compound as a key intermediate or building block in the synthesis of more complex molecules . Its potential research applications are primarily in oncology, where structurally similar pyridazine-based benzamide compounds have demonstrated significant anticancer activity by inhibiting cell proliferation and inducing apoptosis in various human cancer cell lines, such as breast (MCF-7), lung (A549), and cervical (HeLa) cancers . The proposed mechanism of action for compounds of this class involves the bioreduction of the nitro group to form reactive intermediates that can damage cellular components, while the ethanesulfonylpyridazinyl moiety may facilitate specific interactions with enzymes or receptors, potentially modulating their activity . Additional research applications for this chemical series include the exploration of antimicrobial effects against a range of Gram-positive and Gram-negative bacteria . This product is intended for research and development purposes only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

N-[3-(6-ethylsulfonylpyridazin-3-yl)phenyl]-2-methyl-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O5S/c1-3-30(28,29)19-11-10-17(22-23-19)14-6-4-7-15(12-14)21-20(25)16-8-5-9-18(13(16)2)24(26)27/h4-12H,3H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMXXLMRPYAACEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)C3=C(C(=CC=C3)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-2-methyl-3-nitrobenzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyridazine ring, followed by the introduction of the ethylsulfonyl group. The phenyl group is then attached, and finally, the nitrobenzamide moiety is introduced. Each step requires specific reagents and conditions, such as the use of strong acids or bases, solvents like dichloromethane or ethanol, and controlled temperatures.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require the use of industrial-grade equipment and reagents, as well as stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-2-methyl-3-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidative conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The ethylsulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of more oxidized derivatives of the nitro group.

    Reduction: Formation of the corresponding amine derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-2-methyl-3-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a drug candidate due to its unique structural features.

    Industry: Used in the development of new materials or as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-2-methyl-3-nitrobenzamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The ethylsulfonyl and nitrobenzamide groups may play crucial roles in binding to these targets and modulating their activity.

Comparison with Similar Compounds

Structural Analogs from the I-Series ()

The I-series compounds share a phenethylamino benzoate scaffold but differ in heterocyclic substitutions:

Compound ID Core Structure Substituents Molecular Weight (g/mol) Biological Activity (Reported)
I-6230 Pyridazine Unsubstituted pyridazin-3-yl ~383.4 Moderate kinase inhibition
I-6232 Pyridazine 6-methylpyridazin-3-yl ~397.4 Improved solubility vs. I-6230
I-6273 Isoxazole Methylisoxazol-5-yl ~383.4 Reduced activity vs. pyridazines
I-6373 Isoxazole + thioether 3-methylisoxazol-5-yl, thioether ~413.5 Enhanced metabolic stability

Key Observations :

  • The ethanesulfonyl group in the target compound may confer higher solubility compared to methyl-substituted pyridazines (e.g., I-6232) due to increased polarity .
  • Replacement of pyridazine with isoxazole (I-6273) reduces kinase inhibition, underscoring the importance of the pyridazine core for target engagement .

Triazolo-Pyridazine Derivatives ()

The compound N-(2-{6-[(2-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-2-oxoethyl)sulfanyl][1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)benzamide shares a triazolo-pyridazine core but includes a benzamide tail and a dimethoxyphenethyl group.

Comparison :

  • Sulfur Linkage : The thioether bridge in this analog (vs. ethanesulfonyl in the target compound) may improve membrane permeability but reduce oxidative stability .

Antimalarial Imidazopyridazines and Aminopyrazines ()

Compounds like 56 (imidazo[1,2-b]pyridazine) and 7g (aminopyrazine) highlight the role of trifluoromethyl groups and heterocyclic diversity:

Compound ID Core Structure Key Substituents Activity (IC₅₀, nM)
56 Imidazopyridazine Trifluoromethylphenyl, trimethylsilyl 12 (antimalarial)
7g Aminopyrazine Bromo, trifluoromethylpyridinyl 18 (antimalarial)

Key Observations :

  • The trifluoromethyl group in these analogs enhances potency by improving target binding and metabolic resistance, a feature absent in the target compound .
  • The nitro group in the target compound may serve as a bioisostere for trifluoromethyl but could introduce toxicity risks .

Research Findings and Implications

  • Activity vs. Solubility Trade-off : The ethanesulfonyl group in the target compound balances moderate solubility with target binding, outperforming methyl-substituted pyridazines (I-6232) but lagging behind trifluoromethyl-containing analogs (Compound 56) in potency .
  • Metabolic Stability : Thioether-containing compounds (I-6373) show prolonged half-lives, suggesting that sulfur-based linkages merit exploration in future derivatives of the target compound .

Notes and Limitations

  • Data Gaps : In vivo pharmacokinetic data for the target compound is absent, unlike analogs in the I-series and antimalarial studies .
  • Structural Risks: The nitro group may pose genotoxicity concerns, necessitating replacement with safer bioisosteres (e.g., cyano or fluoromethyl groups) .

Biological Activity

N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-2-methyl-3-nitrobenzamide is a complex organic compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound belongs to a class of pyridazine derivatives, which are known for their diverse pharmacological properties including antimicrobial, anticancer, and anti-inflammatory effects.

Chemical Structure and Properties

The molecular formula of this compound is C14H16N4O3SC_{14}H_{16}N_{4}O_{3}S, with a molecular weight of approximately 344.37 g/mol. The compound features a pyridazine ring, a phenyl group, and a nitrobenzamide moiety, contributing to its biological activity.

PropertyValue
Molecular FormulaC₁₄H₁₆N₄O₃S
Molecular Weight344.37 g/mol
CAS Number1114635-80-1

The biological activity of this compound is believed to involve multiple mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation and inflammatory processes. For instance, it could act on cyclooxygenase (COX) enzymes or other key players in inflammatory pathways.
  • Receptor Interaction : It may bind to various receptors, modulating their activity and leading to altered cellular responses.
  • Induction of Apoptosis : Preliminary studies suggest that this compound may induce apoptosis in cancer cells, making it a candidate for anticancer therapy.

Biological Activity Studies

Several studies have evaluated the biological activity of similar compounds in the pyridazine class, providing insights into the potential efficacy of this compound.

Antimicrobial Activity

Research has shown that derivatives containing the pyridazine core exhibit significant antimicrobial properties. For example, compounds with similar structures have demonstrated inhibition against various bacterial strains such as E. coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these compounds often fall within the low micromolar range, indicating potent antimicrobial activity.

Anticancer Activity

In vitro studies have highlighted the anticancer potential of pyridazine derivatives. For instance, similar compounds have been tested against cancer cell lines like MCF-7 (breast cancer) and HeLa (cervical cancer), showing IC50 values in the micromolar range. These findings suggest that this compound could possess comparable anticancer properties.

Case Studies

  • Study on Antimicrobial Efficacy : A study published in PubMed assessed various nitrothiophene derivatives' antimicrobial activities against E. coli and M. luteus. While not directly involving our compound, it provides a comparative framework for evaluating similar nitro-containing compounds' efficacy .
  • Anticancer Research : A recent investigation into pyrazole derivatives revealed substantial anticancer effects against multiple cancer cell lines. The mechanisms identified included apoptosis induction and cell cycle arrest, which could also be relevant for understanding the action of this compound .

Q & A

Q. What are the key synthetic routes for N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-2-methyl-3-nitrobenzamide, and how is its purity ensured?

The synthesis typically involves multi-step reactions, including Suzuki-Miyaura coupling for pyridazine ring formation and amidation for benzamide attachment. Optimization techniques like continuous flow synthesis improve yield (70–85%) and reduce by-products . Purity is confirmed via HPLC (>95%) and NMR spectroscopy, with solvent selection (e.g., DMSO, THF) critical for crystallization .

Q. Which spectroscopic methods are used to characterize this compound’s structure?

  • 1H/13C NMR : Assigns proton and carbon environments, confirming substituent positions (e.g., ethanesulfonyl and nitro groups) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ observed at m/z 455.12) .
  • FT-IR : Identifies functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the amide) .

Q. What preliminary biological assays are recommended for evaluating its pharmacological potential?

Initial screening includes:

  • Enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence-based readouts .
  • Antimicrobial susceptibility testing (MIC values against Mycobacterium tuberculosis or fungal strains) .
  • Cytotoxicity profiling (IC₅₀ in cancer cell lines like HeLa or MCF-7) .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance synthetic efficiency?

  • Design of Experiments (DoE) : Statistically models variables (temperature, catalyst loading) to maximize yield .
  • High-throughput screening : Tests solvent/catalyst combinations (e.g., Pd(OAc)₂ vs. PdCl₂) .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h for coupling steps) .

Q. What strategies address contradictions in biological activity data across studies?

  • Meta-analysis : Compare dose-response curves and assay protocols (e.g., ATP concentration in kinase assays) .
  • Proteomic profiling : Identifies off-target interactions that may explain divergent results .
  • Structural analogs : Test derivatives (e.g., replacing nitro with cyano groups) to isolate SAR trends .

Q. How can computational tools predict its binding modes and pharmacokinetics?

  • Molecular docking (AutoDock Vina) : Simulates interactions with targets (e.g., COX-2 active site) using PyMOL visualization .
  • ADMET prediction (SwissADME) : Estimates logP (2.8), bioavailability (55%), and CYP450 inhibition risks .
  • MD simulations (GROMACS) : Assesses stability of ligand-receptor complexes over 100 ns trajectories .

Methodological Notes

  • Crystallography : Use SHELX for refining X-ray structures; ORTEP-3 for visualizing π-π stacking between pyridazine and benzamide moieties .
  • Stability Studies : Monitor degradation under accelerated conditions (40°C/75% RH) via UPLC to identify hydrolysis-prone sites (e.g., amide bond) .
  • Synchrotron XRD : Resolves electron density maps for nitro group orientation in crystal lattices .

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